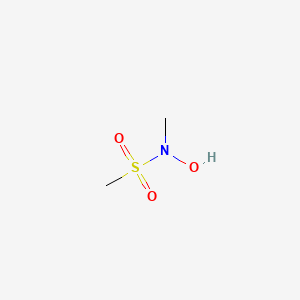
6,6-Dimethyl-2,5-heptanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethyl-2,5-heptanedione is an organic compound with the molecular formula C9H16O2 It is a β-diketone, characterized by the presence of two ketone groups separated by a single carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-2,5-heptanedione typically involves the reaction of 5-nitroheptan-2-one with methanolic sodium methoxide, followed by ozonolysis. The reaction conditions include:
Reactants: 5-nitroheptan-2-one, methanolic sodium methoxide, ozone, and dimethyl sulfide.
Conditions: The reaction is carried out in a three-necked flask equipped with a mechanical stirrer, addition funnel, and condenser.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6,6-Dimethyl-2,5-heptanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the α-carbon positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve strong bases or acids.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
6,6-Dimethyl-2,5-heptanedione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6,6-Dimethyl-2,5-heptanedione involves its ability to undergo keto-enol tautomerism, which affects its reactivity and interaction with other molecules. The compound can switch between high and low conductivity states, making it useful in molecular electronics . The molecular targets and pathways involved in its biological activities are still under investigation.
Vergleich Mit ähnlichen Verbindungen
2,2,6,6-Tetramethyl-3,5-heptanedione: Similar in structure but with different substituents, affecting its reactivity and applications.
5,5-Dimethylhexane-2,4-dione: Another β-diketone with distinct properties and uses.
Acetylacetone (2,4-Pentanedione): A simpler β-diketone used widely in coordination chemistry and as a solvent.
Uniqueness: Its ability to undergo keto-enol tautomerism and its use in high-temperature processes make it particularly valuable in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
38453-95-1 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
6,6-dimethylheptane-2,5-dione |
InChI |
InChI=1S/C9H16O2/c1-7(10)5-6-8(11)9(2,3)4/h5-6H2,1-4H3 |
InChI-Schlüssel |
KRCCFFMBFMLRNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[2-(Propylamino)propyl]phenol](/img/structure/B13979574.png)
![Tricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde](/img/structure/B13979583.png)

![4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile](/img/structure/B13979596.png)
![2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid](/img/structure/B13979603.png)



